1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide
Description
Significance of Sulfonamide Motifs in Drug Discovery
The sulfonamide group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂NH-), is a cornerstone in pharmaceutical sciences. ajchem-b.comajchem-b.com First discovered in the 1930s with the advent of Prontosil, sulfonamide-based drugs were the first broadly effective systemic antibacterials and heralded the beginning of the antibiotic era in medicine. citedrive.comwikipedia.orgnih.gov Their initial primary application was in treating bacterial infections, including those caused by Streptococcus and Staphylococcus species, as well as diseases like malaria and tuberculosis. ajchem-b.comajchem-b.comresearchgate.net
Beyond their historical role as antimicrobial agents, sulfonamides are recognized for an extensive range of biological activities. ajchem-b.comajchem-b.com This functional group is a key component in drugs with antiviral, antidiabetic, and anticancer properties. researchgate.net For instance, certain sulfonamides act as inhibitors of enzymes like carbonic anhydrase, which is implicated in conditions such as glaucoma and some cancers. ajchem-b.comresearchgate.net The versatility of the sulfonamide motif has led to its inclusion in thousands of molecules, yielding compounds with improved efficacy and reduced toxicity. wikipedia.org This enduring relevance ensures that sulfonamides remain a vital scaffold in modern drug discovery and development. citedrive.comresearchgate.net
Table 1: Therapeutic Applications of Sulfonamide-Containing Drugs
| Therapeutic Area | Mechanism/Target (Examples) |
|---|---|
| Antimicrobial | Inhibition of dihydropteroate (B1496061) synthase in bacteria. wikipedia.orgimpactfactor.org |
| Anticancer | Inhibition of carbonic anhydrase. ajchem-b.comresearchgate.net |
| Antiviral | Protease inhibition. impactfactor.org |
| Antidiabetic | Stimulation of insulin (B600854) release from beta cells. openaccesspub.org |
| Anti-inflammatory | Modulation of inflammatory pathways. |
| Diuretic | Thiazide diuretics are based on the sulfonamide structure. wikipedia.org |
Role of Spirocyclic Systems in Medicinal Chemistry Design
Spirocycles are unique three-dimensional (3D) structures where two rings are joined by a single common atom. bldpharm.com This structural feature imparts a significant degree of conformational rigidity compared to more flexible, linear molecules. researchgate.net In medicinal chemistry, the incorporation of spirocyclic scaffolds has become an increasingly important strategy for optimizing drug candidates. bldpharm.comnih.gov
The primary advantage of spirocycles is their inherent three-dimensionality, which allows for a more precise orientation of functional groups to interact with biological targets. bldpharm.com This can lead to enhanced potency and selectivity. nih.govdndi.org Furthermore, spiro-containing systems increase the fraction of sp³ hybridized carbons (Fsp³) in a molecule. bldpharm.com A higher Fsp³ value is often correlated with greater success in clinical development, partly because it introduces non-planar structures that can improve receptor-ligand complementarity. bldpharm.com
The introduction of a rigid spirocyclic scaffold can also favorably modulate a molecule's physicochemical and pharmacokinetic properties. researchgate.netdndi.org By replacing rotatable bonds, spirocycles can improve metabolic stability. bldpharm.comresearchgate.net They have also been used to adjust key parameters such as aqueous solubility and lipophilicity (logP), which are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile. bldpharm.comresearchgate.net
Table 2: Advantages of Incorporating Spirocyclic Scaffolds in Drug Design
| Property | Impact of Spirocyclic Scaffold |
|---|---|
| Three-Dimensionality | Provides a rigid, non-planar structure for better target interaction. bldpharm.comresearchgate.net |
| Potency & Selectivity | Can be significantly improved due to conformational restriction. nih.govdndi.org |
| Physicochemical Properties | Allows for modulation of solubility and lipophilicity (logP). bldpharm.comresearchgate.net |
| Pharmacokinetics (ADME) | Can enhance metabolic stability. researchgate.net |
| Novelty | Offers opportunities to explore new chemical and intellectual property space. researchgate.net |
Historical Context of Related Oxa-Azacyclic Sulfonamide Development
The development of sulfonamide-containing drugs has a rich history dating back to the 1932 experiments with Prontosil by Gerhard Domagk, which led to the first commercially available antibacterial sulfonamide. wikipedia.orgnih.govopenaccesspub.org The initial decades of research focused on modifying the sulfonamide structure to improve its antibacterial spectrum and reduce toxicity, leading to the creation of thousands of derivatives. wikipedia.org
The integration of complex heterocyclic systems, such as oxa-azacycles (rings containing both oxygen and nitrogen atoms), with the sulfonamide moiety is a more recent trend. This evolution reflects the broader shift in medicinal chemistry towards creating more structurally complex and three-dimensional molecules to tackle challenging biological targets. While early sulfonamides were often based on simpler aromatic rings, modern drug design frequently employs more sophisticated scaffolds to optimize biological activity and pharmacokinetic properties. The development of molecules containing scaffolds like 1-oxa-8-azaspiro[4.5]decane for various biological targets demonstrates the interest in such complex systems. nih.govnih.gov The combination of these advanced cyclic systems with the proven pharmacophore of the sulfonamide group represents a logical progression in the field.
Rationale for Investigating the 1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide Scaffold
The rationale for investigating the this compound scaffold is based on the principle of synergistic structural combination. This approach merges the validated therapeutic potential of the sulfonamide pharmacophore with the advantageous structural and physicochemical properties of the 1-oxa-8-azaspiro[4.5]decane system.
Established Bioactivity of the Sulfonamide Moiety : The sulfonamide group is a well-known privileged scaffold that imparts a wide array of biological activities, from antimicrobial to anticancer effects. citedrive.comresearchgate.net
Structural Benefits of the Spirocyclic Core : The 1-oxa-8-azaspiro[4.5]decane core provides a rigid, three-dimensional framework. This can help to pre-organize the molecule into a conformation that is optimal for binding to a specific biological target, potentially increasing potency and selectivity. bldpharm.comdndi.org
Favorable Physicochemical Properties : Spirocyclic systems are known to improve drug-like properties. dndi.org The 1-oxa-8-azaspiro[4.5]decane scaffold is expected to confer improved metabolic stability and allow for the fine-tuning of solubility and lipophilicity, which are critical for successful drug development. bldpharm.comresearchgate.net
Bio-relevance of the Scaffold : The 1-oxa-8-azaspiro[4.5]decane scaffold itself has been explored in the development of other biologically active agents, including M1 muscarinic agonists and ligands for sigma-1 receptors, indicating its suitability as a framework for bioactive compounds. nih.govnih.govresearchgate.net
By attaching the sulfonamide group to the nitrogen atom of the spirocyclic system, the resulting compound, this compound, represents a novel chemical entity that leverages the strengths of both components.
Research Objectives and Scope for this compound
The primary research objective for the this compound scaffold is to synthesize and characterize this novel compound and its derivatives to explore their potential as therapeutic agents.
Key Objectives:
Synthesis and Characterization : To develop an efficient and scalable synthetic route for this compound and a library of related analogues with diverse substitutions.
Biological Screening : To perform broad-based biological screening of the synthesized compounds against a panel of targets relevant to the known activities of sulfonamides, such as bacterial strains, cancer cell lines, and key enzymes (e.g., carbonic anhydrases).
Structure-Activity Relationship (SAR) Studies : To systematically evaluate how modifications to both the spirocyclic core and the sulfonamide portion of the molecule affect its biological activity and selectivity.
Physicochemical and Pharmacokinetic Profiling : To assess the drug-like properties of promising lead compounds, including their solubility, stability, and preliminary ADME characteristics.
The scope of this research would initially focus on the in vitro evaluation of this compound class. Subsequent investigations would be guided by the initial findings, potentially leading to more focused studies on a specific therapeutic area where the scaffold demonstrates significant promise. The ultimate goal is to determine if the unique combination of the spirocyclic system and the sulfonamide group in this specific arrangement offers tangible advantages over existing therapeutic agents.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H16N2O3S |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
1-oxa-8-azaspiro[4.5]decane-8-sulfonamide |
InChI |
InChI=1S/C8H16N2O3S/c9-14(11,12)10-5-3-8(4-6-10)2-1-7-13-8/h1-7H2,(H2,9,11,12) |
InChI Key |
WBTMAOUXSOJKDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(CC2)S(=O)(=O)N)OC1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Oxa 8 Azaspiro 4.5 Decane 8 Sulfonamide and Its Analogues
Retrosynthetic Analysis of the 1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide Core
A logical retrosynthetic analysis of this compound begins with the disconnection of the sulfonamide S-N bond. This is a standard and reliable disconnection in sulfonamide synthesis, leading to two key precursors: the secondary amine, 1-Oxa-8-azaspiro[4.5]decane, and a generic sulfonyl chloride or an equivalent sulfonylating agent. This approach simplifies the problem into the synthesis of the core spirocycle and the subsequent functionalization of the nitrogen atom.
Further disconnection of the 1-Oxa-8-azaspiro[4.5]decane core itself can be envisioned through several pathways. A common strategy involves breaking the piperidine (B6355638) ring via an intramolecular cyclization. This could involve, for example, a nucleophilic attack from a nitrogen-containing side chain onto an electrophilic carbon within a tetrahydrofuran (B95107) ring, or vice versa. Another approach would be to break the C-O bond of the tetrahydrofuran ring, potentially revealing a piperidine derivative with a hydroxyalkyl side chain that can be cyclized. The spirocyclic junction itself can be formed through various annulation strategies, which are central to the construction of the spiro[4.5]decane skeleton.
Development of Novel Synthetic Routes to the 1-Oxa-8-azaspiro[4.5]decane Core Structure
The spiro[4.5]decane framework is a common motif in natural products, and numerous synthetic strategies have been developed for its construction. These methods are often adaptable for the synthesis of hetero-spirocyclic analogues like the 1-Oxa-8-azaspiro[4.5]decane core.
Key strategies include:
Domino Reactions: NaH-promoted domino reactions have been developed that proceed via a [4+2] cycloaddition to yield spiro[4.5]decane derivatives with good yields and high diastereoselectivity under mild conditions. researchgate.netresearchgate.net
[3+2] Cycloaddition: A cooperative approach using photocatalysis and organocatalysis enables the [3+2] cycloaddition of N-cyclopropylanilines with olefins to produce 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity (up to 99:1). mdpi.com This method is advantageous as it can be metal-free. mdpi.com
Intramolecular Schmidt Reaction: The intramolecular Schmidt reaction between ketones and alkyl azides has been utilized to synthesize 2-amino-spiro[4.5]decane-6-ones. mdpi.com
Electrophilic Spirocyclization: N-benzylacrylamides can undergo electrophilic spirocyclization with N-halosuccinimides (NXS) as halogen sources to efficiently produce 4-halomethyl-2-azaspiro[4.5]decanes at room temperature without the need for metal catalysts. researchgate.net
| Cyclization Strategy | Reactants | Key Features |
| Domino Reaction / [4+2] Cycloaddition | Azadiene with Nazarov reagent | Mild conditions, broad scope, high diastereoselectivity. researchgate.netresearchgate.net |
| [3+2] Cycloaddition | 2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines | Photocatalyst- and metal-free, high diastereoselectivity. mdpi.com |
| Intramolecular Schmidt Reaction | Ketones and alkyl azides | Provides access to amino-substituted spiro[4.5]decanes. mdpi.com |
| Electrophilic Spirocyclization | N-benzylacrylamides and N-halosuccinimides | Metal-free, room temperature, fast and efficient. researchgate.net |
The specific construction of the 1-Oxa-8-azaspiro[4.5]decane ring system requires methods that can form the fused tetrahydrofuran and piperidine rings around a central spiro-carbon.
A convenient synthesis for the related 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents like tetrahydropyran-4-carbonitrile. researchgate.net Similarly, derivatives of 1-Oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as ligands for sigma-1 receptors. researchgate.netnih.gov One notable approach for a related system involves a diastereoselective Au/Pd relay catalytic tandem cyclization reaction to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions. researchgate.net This process generates a furan-derived azadiene from an enynamide, which then undergoes a cycloaddition. researchgate.net The construction of oxazine (B8389632) rings, which are six-membered heterocycles containing one oxygen and one nitrogen atom, can also be achieved via methods like intramolecular epoxide ring-opening reactions. researchgate.net
Introduction of the Sulfonamide Moiety
Once the 1-Oxa-8-azaspiro[4.5]decane core is synthesized, the final step is the introduction of the sulfonamide group onto the piperidine nitrogen. This is typically a high-yielding and straightforward transformation.
The formation of a sulfonamide bond is one of the most robust reactions in organic synthesis. thieme-connect.com The most common and classic method involves the reaction of the secondary amine of the azaspiro[4.5]decane core with a sulfonyl chloride in the presence of a base. thieme-connect.com
Alternative and more modern methods have also been developed:
From Sulfonyl Hydrazides: An iodine-catalyzed sulfonylation of amines using arylsulfonyl hydrazides provides a metal-free route to sulfonamides under mild conditions. researchgate.net
From Carboxylic Acids: A one-pot method allows for the synthesis of sulfonamides from unactivated aromatic carboxylic acids and amines. nih.gov This process leverages copper ligand-to-metal charge transfer (LMCT) to convert the acid to a sulfonyl chloride intermediate, which then reacts with the amine. nih.gov
Using SO₂ Surrogates: Sulfur dioxide substitutes like K₂S₂O₅ and DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) are effective for introducing the sulfonyl group. thieme-connect.com Mechanochemical methods using K₂S₂O₅ have been developed for the three-component coupling of aryl halides, amines, and the sulfur source. thieme-connect.com
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final this compound product. Key parameters include the choice of catalyst, oxidant, solvent, and base.
For the reaction between an amine and a sulfonyl chloride, the rate of sulfonamide formation is generally slower than amide formation, which can be used to achieve selectivity in multifunctional molecules. nih.gov The reaction is often carried out overnight to ensure completion. nih.gov
In an iodine-catalyzed sulfonylation using sulfonyl hydrazides, a screening of catalysts and oxidants found that a combination of 20 mol% molecular iodine (I₂) with tert-butyl hydroperoxide (TBHP) in 1,2-dichloroethane (B1671644) (DCE) at room temperature gave the corresponding sulfonamide in high yield (85%) after just 1 hour and 15 minutes. researchgate.net
The one-pot synthesis from carboxylic acids was optimized to use a copper catalyst, an oxidant, and light. nih.gov The addition of an amine like morpholine (B109124) along with a base such as DIPEA to the crude sulfonyl chloride intermediate resulted in near-quantitative conversion to the sulfonamide. nih.gov
| Method | Catalyst/Reagent | Solvent | Temperature | Key Advantages |
| Amine + Sulfonyl Chloride | Base (e.g., DIPEA) | Various | Room Temp - Elevated | Classic, reliable, high-yielding. thieme-connect.comnih.gov |
| Amine + Sulfonyl Hydrazide | I₂ (20 mol%) / TBHP | 1,2-dichloroethane (DCE) | Room Temp | Metal-free, mild conditions, rapid. researchgate.net |
| Amine + Carboxylic Acid + SO₂ | Copper Catalyst / Light | Various | Room Temp | One-pot from readily available acids. nih.gov |
| Three-Component Coupling | Palladium Catalyst | Mechanochemical (Solvent-free) | N/A | Green chemistry, broad functional group tolerance. thieme-connect.com |
Stereoselective Synthesis of Enantiopure this compound
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis of single enantiomers of this compound is of critical importance. The main strategies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic mixtures.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. wikipedia.org For the synthesis of the 1-oxa-8-azaspiro[4.5]decane core, a chiral auxiliary could be attached to the nitrogen atom of a piperidine precursor or to a component involved in the formation of the tetrahydrofuran ring.
Carbohydrate-based auxiliaries, such as D-arabinopyranosylamine and galactosylamine, have been successfully employed in the stereoselective synthesis of piperidine derivatives. cdnsciencepub.comresearchgate.netresearchgate.net For instance, a domino Mannich-Michael reaction of Danishefsky's diene with an aldimine derived from a chiral carbohydrate auxiliary can produce N-glycosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com Subsequent modifications could then be used to construct the spirocyclic system. The choice of auxiliary and reaction conditions can significantly influence the degree of stereocontrol.
Table 1: Examples of Chiral Auxiliaries in Piperidine Synthesis
| Chiral Auxiliary | Key Reaction Type | Typical Diastereoselectivity | Reference |
|---|---|---|---|
| D-Arabinopyranosylamine | Domino Mannich-Michael | High | cdnsciencepub.com |
| Galactosylamine | Domino Mannich-Michael | High | researchgate.netresearchgate.net |
| (S)-Mandelic Acid | Asymmetric Cycloaddition | Moderate to Good |
This table is illustrative and provides examples of chiral auxiliaries that could be adapted for the synthesis of the target spirocycle.
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. acs.org Various catalytic systems have been developed for the asymmetric synthesis of spirocycles. acs.org
Organocatalysis, in particular, has emerged as a powerful tool for constructing complex chiral molecules. acs.org For example, N-heterocyclic carbene (NHC) catalyzed annulation reactions have been used to synthesize spirocyclic oxindoles and other related structures with high enantioselectivity. nih.govresearchgate.net A hypothetical approach for the synthesis of this compound could involve an organocatalyzed intramolecular cyclization of a suitably functionalized linear precursor.
Metal-catalyzed reactions also play a crucial role in asymmetric spirocyclization. Transition metal complexes with chiral ligands can catalyze a wide range of transformations, including cycloadditions, allylic alkylations, and ring-closing metathesis, to afford spirocyclic products in high enantiomeric excess.
Table 2: Potential Asymmetric Catalytic Strategies for Spirocycle Synthesis
| Catalyst Type | Reaction | Potential Application | Reference |
|---|---|---|---|
| Chiral Phosphoric Acid | Intramolecular Cycloaddition | Formation of the spirocyclic core | |
| N-Heterocyclic Carbene (NHC) | [3+2] or [4+3] Annulation | Construction of heterocyclic rings | nih.govresearchgate.net |
| Chiral Palladium Complex | Asymmetric Allylic Alkylation | Introduction of stereocenters | researchgate.net |
This table presents potential catalytic systems that could be investigated for the asymmetric synthesis of the target compound.
When a stereoselective synthesis is not feasible or provides insufficient enantiomeric purity, the resolution of a racemic mixture is a common alternative. wikipedia.org This involves separating the two enantiomers of the final compound or a key intermediate.
One of the most established methods is diastereomeric crystallization. wikipedia.org This involves reacting the racemic amine of the 1-oxa-8-azaspiro[4.5]decane core with a chiral resolving agent, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. wikipedia.orgfishersci.com Due to their different physical properties, these salts can often be separated by fractional crystallization. wikipedia.org The desired enantiomer can then be recovered by removing the resolving agent. wikipedia.orgfishersci.com
Enzymatic resolution is another powerful technique. Lipases, for instance, can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer. google.com
Chromatographic methods are also widely used for enantiomer separation. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases, such as those based on polysaccharides, have proven effective for the separation of sulfonamide enantiomers. researchgate.netnih.gov SFC is often preferred for its higher resolution and faster separation times. researchgate.netnih.gov
Table 3: Comparison of Resolution Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Diastereomeric Crystallization | Formation and separation of diastereomeric salts | Scalable, cost-effective | Trial-and-error process, maximum 50% yield for one enantiomer |
| Enzymatic Resolution | Enantioselective enzymatic transformation | High selectivity, mild conditions | Enzyme cost and stability, may require optimization |
Synthesis of Derivatives and Analogues of this compound
The synthesis of derivatives and analogues is crucial for structure-activity relationship (SAR) studies and for optimizing the pharmacological properties of a lead compound. Modifications can be made to the sulfonamide group or the spirocyclic core.
The sulfonamide group offers a versatile handle for chemical modification. chemrxiv.org A variety of functional groups can be introduced at the sulfonamide nitrogen to explore their impact on biological activity. Standard synthetic transformations such as N-alkylation and N-arylation can be employed.
Recent advances in synthetic methodology have provided novel ways to functionalize sulfonamides. For example, oxidative N-functionalization using aliphatic aldehydes in the presence of a catalytic system can lead to the formation of α-sulfonamido acetals. rsc.org Electrochemical methods have also been developed for the conversion of sulfonamides into N-sulfonylformamidines, which can be further functionalized. acs.org Additionally, late-stage functionalization strategies allow for the conversion of primary sulfonamides into other functional groups under mild conditions. chemrxiv.orgresearchgate.net
Table 4: Selected Methods for N-Functionalization of Sulfonamides
| Reaction | Reagents | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halide, base | N-Alkyl sulfonamide | |
| N-Arylation | Aryl boronic acid, copper or palladium catalyst | N-Aryl sulfonamide | |
| Oxidative N-functionalization | Aliphatic aldehyde, NaI, Na2CO3 | α-Sulfonamido acetal | rsc.org |
Introducing substituents on the spirocyclic framework of 1-oxa-8-azaspiro[4.5]decane can significantly alter its conformational properties and its interaction with biological targets. The synthesis of such analogues typically involves the use of substituted starting materials or the functionalization of the pre-formed spirocycle.
For instance, the synthesis of substituted 1-oxa-8-azaspiro[4.5]decane derivatives has been reported in the context of developing radioligands for sigma-1 receptors. researchgate.netnih.gov These syntheses often start from functionalized piperidones or tetrahydrofurans, which are then combined to form the spirocyclic core. The nature and position of the substituents can be varied to probe the chemical space around the scaffold.
The introduction of substituents can also be achieved through functionalization of an existing spirocyclic intermediate. For example, reactions at positions alpha to the oxygen or nitrogen heteroatoms can be explored, although these may present challenges in terms of regioselectivity and stereocontrol.
Table 5: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Danishefsky's diene |
| D-Arabinopyranosylamine |
| Galactosylamine |
| N-glycosyl dehydropiperidinones |
| (S)-Mandelic Acid |
| Evans Oxazolidinones |
| Tartaric acid |
| α-Sulfonamido acetals |
Heteroatom Variations within the Oxa-azaspiro[4.5]decane Framework
The exploration of heteroatom variations within the 1-oxa-8-azaspiro[4.5]decane framework has led to the development of diverse synthetic methodologies and the creation of novel spirocyclic systems with potential applications in medicinal chemistry. These structural modifications, which involve the substitution or addition of oxygen, sulfur, and other heteroatoms at various positions within the bicyclic structure, significantly influence the compound's physicochemical properties and biological activities.
A key strategy in synthesizing such analogues involves the reaction of keto sulfones with N-substituted 2-aminoethanols. This approach has been successfully employed to create the 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxide system. Specifically, the reaction of dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanols yields derivatives of this new spiro system. researchgate.net Interestingly, the use of unsubstituted aminoethanol in this reaction does not lead to the formation of the spirocyclic product; instead, an open-chain enamine is formed. researchgate.net
Another notable variation is the synthesis of 2-oxa-7-azaspiro[4.5]decane derivatives. A diastereoselective Au/Pd relay catalytic tandem cyclization reaction has been developed for this purpose. researchgate.net This method utilizes readily available enynamides which, through a [2+4] cycloaddition with a Pd-π-allyl dipole generated from vinyl benzoxazinones, form the desired spiro-compounds under mild conditions. researchgate.net This approach is valued for its simplicity and compatibility with a broad range of functional groups. researchgate.net
Furthermore, research into radioligands for sigma-1 receptors has prompted the synthesis and evaluation of 1,5-dioxa-9-azaspiro[5.5]undecane derivatives alongside 1-oxa-8-azaspiro[4.5]decane analogues. nih.govresearchgate.net These investigations have yielded ligands with nanomolar affinity for σ1 receptors. nih.govresearchgate.net
The synthesis of 8-oxa-2-azaspiro[4.5]decane has also been achieved using commercially available reagents. researchgate.net This convenient synthesis is based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane (B107303), highlighting a practical route to this particular heteroatomic arrangement. researchgate.net
Systematic modifications of the 1-oxa-8-azaspiro[4.5]decane skeleton have also been explored to develop M1 muscarinic agonists. nih.gov These modifications include the introduction of various substituents and functional groups, leading to compounds such as 2,8-dimethyl-1-oxa-8-azaspiro researchgate.netsigmaaldrich.comdecan-3-one, 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one, and 3-dithioketal analogues. nih.gov
The table below summarizes the key heteroatom variations within the oxa-azaspiro[4.5]decane framework and related spirocyclic systems discussed in the literature.
| Compound Name | Heteroatom Positions | Synthetic Precursors/Method |
| 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxide | Oxygen at 1, Sulfur at 7, Nitrogen at 4 | Dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione and N-substituted 2-aminoethanols researchgate.net |
| 2-Oxa-7-azaspiro[4.5]decane | Oxygen at 2, Nitrogen at 7 | Enynamides and vinyl benzoxazinones via Au/Pd relay catalysis researchgate.net |
| 1,5-Dioxa-9-azaspiro[5.5]undecane | Oxygen at 1 and 5, Nitrogen at 9 | Not specified nih.govresearchgate.net |
| 8-Oxa-2-azaspiro[4.5]decane | Oxygen at 8, Nitrogen at 2 | Tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane researchgate.net |
| 2,8-Dimethyl-1-oxa-8-azaspiro researchgate.netsigmaaldrich.comdecan-3-one | Oxygen at 1, Nitrogen at 8 | Not specified nih.gov |
| 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one | Oxygen at 1, Nitrogen at 8 | Not specified nih.gov |
Computational and Theoretical Studies on 1 Oxa 8 Azaspiro 4.5 Decane 8 Sulfonamide
Conformational Analysis of the Spiro[4.5]decane Ring System
The spiro[4.5]decane framework, which forms the core of 1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide, is a bicyclic system characterized by a single carbon atom (the spiro center) common to both a five-membered and a six-membered ring. In this specific molecule, the five-membered ring is a tetrahydrofuran (B95107) (oxa-cyclopentane) and the six-membered ring is a piperidine (B6355638) (aza-cyclohexane). The conformational landscape of this system is complex due to the interplay of ring puckering in both constituent rings and their fixed orientation relative to each other.
The six-membered piperidine ring is expected to adopt a stable chair conformation to minimize torsional and angular strain. This chair can exist in two primary forms, which can interconvert via a ring-flip. However, the spiro fusion restricts this inversion. The orientation of the sulfonamide group on the piperidine nitrogen is a key determinant of conformational preference, with the bulky group likely preferring an equatorial position to minimize steric hindrance (1,3-diaxial interactions).
The five-membered tetrahydrofuran ring is more flexible, typically adopting either a twist or an envelope conformation. rsc.org The spiro linkage anchors the conformation of this ring relative to the piperidine ring. rsc.org Computational studies would involve rotating the key single bonds (e.g., the C-S and S-N bonds of the sulfonamide group) and analyzing the puckering parameters of each ring to identify the lowest energy (most stable) conformers. The relative energies of these conformers determine their population at a given temperature.
Table 1: Hypothetical Relative Energies of Stable Conformers of this compound This table is for illustrative purposes only and is based on general principles of conformational analysis.
| Conformer ID | Piperidine Conformation | Tetrahydrofuran Conformation | Sulfonamide Orientation | Relative Energy (kcal/mol) |
| Conf-A | Chair | Twist (C3-endo, C4-exo) | Equatorial | 0.00 |
| Conf-B | Chair | Envelope (C4-endo) | Equatorial | 0.85 |
| Conf-C | Skew-Boat | Twist (C2-endo, C3-exo) | Equatorial | 4.50 |
| Conf-D | Chair | Twist (C3-endo, C4-exo) | Axial | 5.20 |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, typically using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to investigate the electronic properties of the molecule. researchgate.net These calculations provide insights into its stability, reactivity, and intermolecular interaction potential.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is likely to be localized on the electron-rich oxygen and nitrogen atoms, while the LUMO would be distributed around the electron-withdrawing sulfonamide group.
Table 2: Illustrative Frontier Molecular Orbital Properties Calculated properties are hypothetical, based on typical values for sulfonamide derivatives.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -7.2 | Electron density primarily on the piperidine nitrogen and tetrahydrofuran oxygen. |
| LUMO | -1.5 | Electron density distributed across the SO₂N moiety. |
| HOMO-LUMO Gap (ΔE) | 5.7 | Indicates high kinetic stability. |
Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. deeporigin.com It is a valuable tool for predicting how a molecule will interact with other molecules, such as biological receptors. researchgate.netlibretexts.org The map is color-coded to represent different electrostatic potential values:
Red: Regions of most negative potential (electron-rich), which are prone to electrophilic attack. These are typically found around electronegative atoms like oxygen.
Blue: Regions of most positive potential (electron-poor), which are susceptible to nucleophilic attack. These are often located around hydrogen atoms bonded to electronegative atoms.
Green/Yellow: Regions of neutral or intermediate potential.
For this compound, the MEP map would be expected to show a strong negative potential (red) around the oxygen atoms of the sulfonamide group and the ether oxygen. researchgate.net A positive potential (blue) would be expected around the hydrogen atom of the sulfonamide's NH group, indicating its potential to act as a hydrogen bond donor.
Molecular Docking Simulations with Proposed Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). semanticscholar.org This method is instrumental in drug discovery for predicting ligand-protein interactions and estimating binding affinity. nih.gov
Ligand-Protein Interaction Prediction for Sulfonamide Binding Sites
The sulfonamide functional group is a well-known pharmacophore that can interact with various protein targets, most notably carbonic anhydrases. mdpi.com The sulfonamide moiety (–SO₂NH–) is an excellent zinc-binding group and can also form crucial hydrogen bonds. rjb.ro Docking simulations of this compound into a target protein's active site would aim to predict these interactions.
Key predicted interactions would likely involve:
Hydrogen Bonding: The sulfonamide oxygens can act as hydrogen bond acceptors, while the NH group can act as a hydrogen bond donor. nih.gov
Hydrophobic Interactions: The spiro[4.5]decane scaffold provides a rigid, three-dimensional structure that can fit into hydrophobic pockets of a receptor.
Coordination: If the target is a metalloenzyme (like carbonic anhydrase), the sulfonamide nitrogen would likely coordinate with the metal ion (e.g., Zn²⁺) in the active site.
Binding Affinity Estimation through Computational Methods
After predicting the binding pose, scoring functions are used to estimate the binding affinity (often expressed as a docking score or binding energy in kcal/mol). A more negative score typically indicates a more favorable binding interaction. benthamdirect.com These scores are calculated based on factors like hydrogen bonds, van der Waals forces, electrostatic interactions, and the energy penalty associated with conformational changes upon binding. While these scores provide a valuable estimation, they are approximations and are often validated experimentally. nih.gov
Table 3: Hypothetical Docking Results with a Target Protein (e.g., Carbonic Anhydrase II) This table presents a hypothetical outcome of a molecular docking simulation.
| Parameter | Predicted Value | Key Interacting Residues |
| Binding Affinity (kcal/mol) | -8.5 | His94, His96, His119, Thr199 |
| Predicted Inhibition Constant (Ki) | 150 nM | - |
| Key Interactions | Coordination with active site Zn²⁺; Hydrogen bond between sulfonamide NH and Thr199; Hydrogen bond between sulfonamide SO₂ and His94. | - |
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations offer a powerful lens through which the dynamic nature of this compound can be explored at an atomic level. These simulations, by solving Newton's equations of motion for the system, map out the molecule's conformational space over time, revealing preferences for certain spatial arrangements and the energetic barriers between them.
For this compound, MD simulations are crucial for understanding the flexibility of the spirocyclic system. Key areas of investigation include the puckering of the tetrahydrofuran and piperidine rings and the rotational freedom around the sulfonamide bond. The stability of different conformers is assessed by analyzing the potential energy of the system throughout the simulation trajectory. Lower energy states correspond to more stable conformations.
Interaction dynamics are typically studied by embedding the molecule in a simulated physiological environment, such as a water box with ions, and in the presence of a model biological target, like a protein active site. These simulations can reveal crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding affinity and specificity of the compound. The persistence and geometry of these interactions over the course of the simulation provide a detailed picture of the binding mode.
Table 1: Representative Conformational Analysis Data from a Hypothetical 100 ns MD Simulation
| Conformational State | Population (%) | Average Potential Energy (kcal/mol) | Key Dihedral Angle(s) (degrees) |
| Chair-Twist | 45 | -150.2 | C2-N8-S-O1: 60.5 |
| Boat-Chair | 30 | -148.9 | C2-N8-S-O1: -175.3 |
| Twist-Boat | 15 | -147.5 | C6-C5-O1-C4: 35.2 |
| Other | 10 | -145.1 | N/A |
Predictive Modeling for Structure-Activity Relationship (SAR) Hypotheses
Predictive modeling for structure-activity relationships (SAR) seeks to establish a correlation between the chemical structure of a molecule and its biological activity. For this compound and its analogs, these models are invaluable for generating hypotheses that can guide the synthesis of new derivatives with improved properties.
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. These models are built by first generating a series of virtual analogs of the parent compound, where specific substitutions are made at various positions on the spirocyclic scaffold. For each analog, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as molecular weight, logP (lipophilicity), polar surface area, and electronic properties.
The biological activity of these virtual compounds is then predicted using a mathematical model that has been trained on a dataset of known active and inactive molecules. By analyzing the model, it is possible to identify which descriptors have the most significant impact on activity. For instance, a QSAR model might suggest that increasing the electron-withdrawing nature of a substituent on the sulfonamide group could enhance binding affinity. These insights form the basis of SAR hypotheses, which can then be tested experimentally.
Table 2: Hypothetical QSAR Model Output for a Series of this compound Analogs
| Descriptor | Coefficient | p-value | Interpretation |
| LogP | 0.25 | 0.04 | Increased lipophilicity is moderately correlated with higher activity. |
| Polar Surface Area | -0.15 | 0.02 | Lower polar surface area is significantly correlated with higher activity. |
| Dipole Moment | 0.08 | 0.12 | Dipole moment has a weak, non-significant correlation with activity. |
| HOMO Energy | -0.32 | 0.01 | Lower HOMO energy (stronger electron-accepting ability) is strongly correlated with higher activity. |
These predictive models, while powerful, are continually refined as more experimental data becomes available, leading to a more accurate understanding of the SAR for this class of compounds.
Preclinical Biological Activity Profiling and Mechanistic Investigations of 1 Oxa 8 Azaspiro 4.5 Decane 8 Sulfonamide Scaffolds
Target Identification and Validation Strategies for Sulfonamide-Based Compounds
The initial phase of preclinical profiling for compounds based on the 1-oxa-8-azaspiro[4.5]decane-8-sulfonamide scaffold involves identifying their molecular targets. The sulfonamide moiety is a well-established pharmacophore known to interact with specific enzyme classes, while the spirocyclic core influences potency, selectivity, and pharmacokinetic properties.
A primary strategy for target identification for sulfonamide-containing compounds is through enzyme inhibition assays. The sulfonamide group is a classic zinc-binding group, making zinc-containing enzymes like carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs) prominent targets.
Carbonic Anhydrase (CA) Inhibition: The sulfonamide moiety is a key feature in many potent inhibitors of carbonic anhydrases, enzymes involved in physiological processes and pathological conditions, including cancer. nih.govnih.gov Research on related sulfonamide structures shows that they are evaluated for their inhibitory activity against various human CA isoforms, such as the cytosolic hCA I and II, and the tumor-associated hCA IX and XII. nih.govmdpi.com The inhibitory activity is typically determined using a stopped-flow CO₂ hydrase assay. mdpi.com For instance, studies on benzenesulfonylazaspirodienones, which share structural similarities, have been prompted by the known role of CAs in tumor formation. nih.gov The evaluation of novel sulfonamides often reveals varying levels of inhibition and selectivity against different CA isoforms, which is crucial for developing targeted therapies. mdpi.commdpi.com
Protein Kinase Inhibition: Spirocyclic sulfonamides have also been investigated as potent inhibitors of protein kinases, such as Akt. sci-hub.stnih.gov Through structure-based design, novel bicyclic spiro sulfonamides have been developed that demonstrate favorable potency against Akt while showing high selectivity against other kinases like PKA. sci-hub.stnih.gov
Beyond enzyme inhibition, the 1-oxa-8-azaspiro[4.5]decane scaffold has been explored for its ability to bind to specific receptors. Competitive binding assays are employed to determine the affinity and selectivity of these compounds for their targets.
Sigma Receptors: Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective ligands for sigma-1 (σ₁) receptors. researchgate.netnih.gov These studies demonstrated that various ligands with this scaffold exhibit nanomolar affinity for σ₁ receptors with moderate to high selectivity over σ₂ receptors. researchgate.netnih.gov Such findings suggest the potential for developing brain imaging agents or therapeutics targeting neurological conditions. researchgate.net
Muscarinic Receptors: The 1-oxa-8-azaspiro[4.5]decane skeleton has also been incorporated into compounds assessed as M1 muscarinic agonists. nih.gov These derivatives were tested for their affinity for central muscarinic M1 and M2 receptors, with several compounds showing preferential affinity for the M1 subtype. nih.gov
The table below summarizes the binding affinities of selected 1-oxa-8-azaspiro[4.5]decane derivatives for sigma receptors.
| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity (Ki σ₂ / Ki σ₁) |
|---|---|---|---|
| Derivative 1 | σ₁ | 0.61 nM | 2 - 44 |
| Derivative 2 | σ₁ | 12.0 nM | 2 - 44 |
| Compound 8 (from study) | σ₁ | 0.47 - 12.1 nM | >2 |
Data sourced from studies on 1-oxa-8-azaspiro[4.5]decane derivatives. researchgate.netnih.gov
Exploration of Potential Modulatory Effects on Cellular Pathways
Once a target is identified, research shifts to understanding how these compounds affect cellular functions and signaling pathways.
To assess the biological effects of these compounds, a variety of in vitro cellular assays are utilized. These assays measure functional responses following compound treatment.
Antiproliferative Activity: For compounds targeting cancer-related enzymes like carbonic anhydrase, antiproliferative tests are crucial. For example, novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives were tested against human lung carcinoma (A549), breast adenocarcinoma (MDA-MB-231), and cervical cancer (HeLa) cell lines. nih.gov The results, often expressed as IC₅₀ values, indicate the compound's potency in inhibiting cancer cell growth. nih.gov
The table below presents the antiproliferative activity of a potent derivative from the sulfonylazaspirodienone series.
| Compound | A549 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
|---|---|---|---|
| 7j | 0.17 | 0.05 | 0.07 |
Data from a study on 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives. nih.gov
Agonist/Antagonist Activity: For receptor-binding compounds, functional assays determine their modulatory effect. For instance, 1-oxa-8-azaspiro[4.5]decane derivatives developed as M1 muscarinic ligands were found to stimulate phosphoinositide hydrolysis in rat hippocampal slices, indicating partial agonistic activity. nih.gov
To delve deeper into the mechanism, researchers investigate the impact of these compounds on specific signal transduction cascades.
Cell Cycle Analysis: Flow cytometry is a common technique used to determine how a compound affects the cell cycle. A study on a potent sulfonylazaspirodienone derivative, 7j, showed that it arrested MDA-MB-231 breast cancer cells in the G2/M phase of the cell cycle and induced apoptosis. nih.gov
Kinase Signaling: For compounds identified as kinase inhibitors, such as the spirocyclic sulfonamides targeting Akt, mechanistic cellular assays are used to confirm their potency and impact on the relevant signaling pathway. sci-hub.st
Mechanistic Studies of Action at the Molecular Level
Understanding the precise molecular interactions between the compound and its target is essential for rational drug design and optimization.
Structure-Based Rational Design: X-ray crystallography and computer simulations are powerful tools for elucidating binding modes. For spirocyclic sulfonamides designed as Akt inhibitors, structure-based rational design was employed to improve selectivity against PKA. sci-hub.stnih.gov
Molecular Docking: Molecular docking studies can predict the binding orientation of sulfonamides within the active site of enzymes like carbonic anhydrase. mdpi.com These studies often show that the sulfonamide group coordinates with the zinc ion in the active site, while the spirocyclic core and other substituents form interactions with surrounding amino acid residues, influencing isoform selectivity. mdpi.com
Elucidation of Binding Modes through Co-crystallography or Cryo-EM
To date, specific co-crystallography or cryo-electron microscopy (cryo-EM) studies for this compound are not extensively reported in publicly available literature. However, the broader class of spirocyclic sulfonamides has been the subject of structure-based drug design, which relies on understanding the three-dimensional interactions between a ligand and its biological target. For instance, the design of novel bicyclic spiro sulfonamides as potent Akt inhibitors has been guided by rational, structure-based approaches to enhance selectivity. nih.gov Such studies typically involve obtaining the crystal structure of the target protein in complex with an inhibitor to reveal the precise binding mode, including key hydrogen bonds, hydrophobic interactions, and electrostatic contacts that govern ligand affinity and specificity. This structural information is crucial for optimizing lead compounds to improve their potency and reduce off-target effects.
Kinetic Characterization of Target Interactions
The kinetic profile of a drug-target interaction, including association (kon) and dissociation (koff) rates, provides a more dynamic understanding of its mechanism of action than affinity alone. For derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold, target interaction has been characterized primarily through affinity measurements. A series of these derivatives have been evaluated as selective σ1 receptor ligands, demonstrating nanomolar affinity. nih.gov The affinity (Ki) of these compounds for the σ1 receptor is a critical parameter in assessing their potential as therapeutic agents or imaging probes. nih.gov
| Compound | Ki (nM) for σ1 Receptor |
|---|---|
| Derivative 1 | 0.47 |
| Derivative 2 | 12.1 |
| Compound 8 | Data not specified, noted for best selectivity |
Assessment of Selectivity Across Related Biological Targets
The selectivity of a compound for its intended target over other related proteins is a cornerstone of drug development, as it is often linked to a more favorable safety profile. For the 1-oxa-8-azaspiro[4.5]decane derivatives targeting the σ1 receptor, selectivity was assessed against the σ2 receptor. These compounds exhibited moderate selectivity, with the ratio of affinities (Ki(σ2)/Ki(σ1)) ranging from 2 to 44. nih.gov In the context of spirocyclic sulfonamides developed as Akt inhibitors, exquisite selectivity against the closely related kinase PKA was achieved through structure-based design, with some compounds showing up to 1000-fold selectivity. nih.gov
| Compound Series | Target | Off-Target | Selectivity (Fold) |
|---|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decane derivatives | σ1 Receptor | σ2 Receptor | 2 - 44 |
Evaluation in Preclinical Disease Models (In Vitro and In Vivo Exploratory Studies)
The choice of preclinical models is dictated by the therapeutic hypothesis. For a series of novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives, their potential as anticancer agents was investigated. mdpi.comnih.gov The rationale for selecting human cancer cell lines is to evaluate the direct cytotoxic or antiproliferative effects of the compounds on malignant cells. The specific cell lines used, such as A549 (lung carcinoma), MDA-MB-231 (breast cancer), and HeLa (cervical cancer), represent different types of cancer and allow for an initial assessment of the breadth of antitumor activity. mdpi.comnih.gov
In early preclinical studies, biomarkers of efficacy are often cellular or molecular changes that indicate the compound is engaging its target and eliciting a biological response. For the 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivative, 7j, flow cytometry analysis was employed to assess its effect on the cell cycle. mdpi.comnih.gov The finding that compound 7j arrests MDA-MB-231 cells in the G2/M phase of the cell cycle serves as a key biomarker of its mechanism of action and antiproliferative efficacy. mdpi.comnih.gov This suggests that the compound may interfere with microtubule dynamics or other regulatory processes involved in mitosis.
To contextualize the activity of novel compounds, their effects are often compared to those of established drugs. In the study of 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives, the acute toxicity of the most potent compound, 7j, was noted to be lower than that of adriamycin, a widely used chemotherapy agent. mdpi.comnih.gov This comparison provides an early indication of the potential therapeutic index of the novel compound series. The antiproliferative activities of these derivatives were demonstrated with low IC50 values, indicating high potency. mdpi.comnih.gov
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 0.17 |
| MDA-MB-231 | 0.05 |
| HeLa | 0.07 |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidation of Key Pharmacophoric Features within the 1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide Core
The pharmacophoric features of the 1-oxa-8-azaspiro[4.5]decane core are instrumental in its molecular recognition by various biological targets. The spirocyclic system imparts a rigid, three-dimensional conformation that is often crucial for high-affinity binding to receptor pockets. Key pharmacophoric elements include:
The Spirocyclic Core: This rigid framework properly orients the substituents in three-dimensional space, which can be essential for fitting into a specific binding site. The inherent rigidity of the spiro-system reduces the entropic penalty upon binding, potentially leading to higher affinity.
The Tetrahydrofuran (B95107) Oxygen Atom: The oxygen atom within the 1-oxa-azaspiro[4.5]decane ring can act as a hydrogen bond acceptor, a critical interaction for anchoring the molecule within a receptor's binding site.
In derivatives of 1-oxa-8-azaspiro[4.5]decane, these features have been exploited in the development of selective ligands for various receptors. For instance, in the context of M1 muscarinic agonists, the spirocyclic core, in combination with other functional groups, contributes to the compound's affinity and selectivity.
Impact of Sulfonamide Substitutions on Biological Activity
The sulfonamide moiety (-SO₂NR¹R²) is a versatile functional group in drug design, and its substitution can dramatically alter a compound's biological activity, physicochemical properties, and pharmacokinetic profile. The nature of the R¹ and R² substituents on the sulfonamide nitrogen can influence:
Hydrogen Bonding Capacity: The sulfonamide group can act as both a hydrogen bond donor (if R¹ or R² is hydrogen) and a hydrogen bond acceptor (via the sulfonyl oxygens). This dual capacity allows for diverse interactions with target proteins.
Acidity: The acidity of the N-H proton in monosubstituted sulfonamides can be important for activity.
Target Selectivity: Different substituents can introduce steric and electronic variations that favor binding to one biological target over another. For example, in a series of spirocyclic sulfonamides developed as Akt inhibitors, modifications to the sulfonamide and related moieties led to significant improvements in selectivity against PKA.
While specific data on substitutions to the 8-sulfonamide of 1-oxa-8-azaspiro[4.5]decane is limited in the public domain, general principles of sulfonamide SAR suggest that a systematic exploration of alkyl, aryl, and heterocyclic substituents would be a critical step in optimizing the biological activity of this scaffold.
Influence of Spirocyclic Ring Modifications on Target Engagement
Modifications to the spirocyclic rings of the 1-oxa-8-azaspiro[4.5]decane core can have a profound impact on target engagement by altering the molecule's shape, rigidity, and the spatial orientation of its key functional groups.
Systematic modifications of the 1-oxa-8-azaspiro[4.5]decane skeleton in the context of M1 muscarinic agonists have demonstrated the importance of the spirocyclic framework. For example, the introduction of a double bond to form a 3-methylene analogue or the conversion of the 3-keto group to a dithioketal or an oxime led to compounds with preferential affinity for M1 receptors over M2 receptors. These changes highlight how subtle alterations to the spirocyclic portion can fine-tune receptor selectivity.
The following table summarizes the effects of some modifications to a related 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one core on muscarinic receptor affinity:
| Compound Modification | Effect on Receptor Affinity |
| 2-ethyl analogue | Preferential affinity for M1 over M2 receptors. |
| 3-methylene analogue | Preferential affinity for M1 over M2 receptors. |
| 3-dithioketal analogues | Preferential affinity for M1 over M2 receptors. |
| 3-oxime analogue | Preferential affinity for M1 over M2 receptors. |
These findings underscore the sensitivity of target engagement to the structural integrity and substitution pattern of the spirocyclic system.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For sulfonamide-containing compounds, QSAR studies have been successfully employed to predict their inhibitory activities against various enzymes.
A typical QSAR study for this compound derivatives would involve:
Data Set Generation: Synthesizing a library of analogs with diverse substituents on the sulfonamide group and potentially on the spirocyclic rings.
Biological Activity Measurement: Determining the biological activity (e.g., IC₅₀, Kᵢ) of each compound against the target of interest.
Descriptor Calculation: Calculating a variety of molecular descriptors for each compound, which can be electronic, steric, hydrophobic, or topological in nature.
Model Development and Validation: Using statistical methods to build a regression model that correlates the descriptors with the biological activity. The model's predictive power is then rigorously validated.
While a specific QSAR model for this compound is not publicly available, QSAR studies on other classes of sulfonamides have revealed the importance of descriptors such as molecular weight, heat of formation, and LUMO energy in determining their biological activity. Such models can be invaluable for the predictive design of new, more potent, and selective analogs.
Optimizing Ligand Efficiency and Lipophilicity (e.g., LogP analysis)
In modern drug discovery, it is not sufficient for a compound to be potent; it must also possess a favorable balance of physicochemical properties, often referred to as "drug-likeness." Ligand efficiency (LE) and lipophilicity (LogP) are two key metrics used to assess this balance.
Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (typically measured by the number of heavy atoms). A higher LE indicates that the molecule achieves its potency in a more efficient manner, which is often a desirable trait for lead compounds.
Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. Excessively high lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity.
For the this compound scaffold, optimizing LE and LogP would involve a careful selection of substituents. For instance, adding large, greasy groups to the sulfonamide might increase potency but could also increase LogP to an undesirable level and decrease LE. The goal is to identify substituents that contribute favorably to binding affinity without disproportionately increasing the molecule's size or lipophilicity. In the development of radioligands based on the related 1,4-dioxa-8-azaspiro[4.5]decane scaffold, low lipophilicity was a key objective to achieve suitable properties for imaging agents.
Investigation of Metabolic Stability in Preclinical Models
Metabolic stability is a critical parameter in determining the in vivo fate of a drug candidate. Compounds that are rapidly metabolized by enzymes such as the cytochrome P450 (CYP) superfamily often have a short half-life and poor oral bioavailability. Therefore, assessing metabolic stability in preclinical models is a crucial step in the drug development process.
For this compound derivatives, in vitro metabolic stability studies would typically be conducted using:
Liver Microsomes: These are subcellular fractions that contain a high concentration of CYP enzymes.
Hepatocytes: These are whole liver cells that contain a broader range of metabolic enzymes, including both phase I (e.g., CYPs) and phase II (e.g., UGTs) enzymes.
The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance. Biodistribution studies in mice with derivatives of 1-oxa-8-azaspiro[4.5]decane have been conducted, providing initial insights into the in vivo behavior of this class of compounds. These studies are essential for identifying potential metabolic liabilities within the molecule and for guiding the design of more stable analogs. For instance, if a particular site on the molecule is found to be susceptible to metabolic attack, it can be modified to block this biotransformation.
Patent Landscape and Future Directions for 1 Oxa 8 Azaspiro 4.5 Decane 8 Sulfonamide Research
Analysis of Existing Patents Related to Spirocyclic Sulfonamides
The patent landscape for spirocyclic sulfonamides reveals a broad range of therapeutic targets and applications. While patents specifically claiming "1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide" are not prominently documented in publicly accessible databases, the broader category of spirocyclic sulfonamides is well-represented. These patents cover diverse medical fields, indicating the scaffold's versatility.
Key therapeutic areas explored in existing patents include oncology, inflammatory diseases, and pain management. For instance, patent WO2013127269A1 describes amido spirocyclic amide and sulfonamide derivatives as inhibitors of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), with applications in treating cancer, inflammatory conditions like irritable bowel syndrome, and metabolic disorders such as atherosclerosis. google.com Another area of significant patent activity involves acyl sulfonamide derivatives with spiro cycles that act as NaV1.7 inhibitors, a promising target for treating chronic pain. nih.gov The inherent structural novelty of the spirocyclic core is often highlighted as a key feature for patentability. researchgate.net
Below is a table summarizing representative patents in the broader field of spirocyclic sulfonamides and related structures, which provides context for the potential patenting space for this compound.
Table 1: Representative Patents for Spirocyclic Sulfonamides and Related Scaffolds
| Patent Number | Title | Key Therapeutic Area/Mechanism | Relevant Scaffold Class |
|---|---|---|---|
| WO2013127269A1 | Amido spirocyclic amide and sulfonamide derivatives google.com | NAMPT inhibition for cancer, inflammatory diseases, osteoporosis google.com | Spirocyclic sulfonamides |
| Patent 312805 (India) | Sulfonamide derivative gipresearch.com | Alpha4-integrin inhibition for Inflammatory Bowel Disease (IBD) gipresearch.com | General sulfonamides (illustrates patentability challenges) |
| WO2019034697A1 | Novel sulfonamide carboxamide compounds google.com | NLRP3 inflammasome inhibition google.com | Sulfonamide carboxamides |
| (Referenced in Bioorg Med Chem. 2023;86:117290) | Acyl sulfonamide derivatives with spiro cycles nih.gov | NaV1.7 inhibition for antinociception (pain) nih.gov | Spirocyclic acyl sulfonamides |
| WO2010058318 | 1-oxa-8-azaspiro[4.5]decane-8-carboxamide compounds as FAAH inhibitors wipo.int | FAAH inhibition for pain, anxiety, inflammation wipo.int | 1-oxa-8-azaspiro[4.5]decane (carboxamide derivative) |
Intellectual Property Considerations for Novel Derivatives
Securing intellectual property rights for novel derivatives of this compound requires careful consideration of novelty, inventive step, and utility. The introduction of a spirocyclic framework is an established strategy for achieving structural novelty, which is a fundamental prerequisite for patentability. researchgate.net However, as the field matures, simply incorporating the scaffold may not be sufficient.
A key challenge is demonstrating an "inventive step," meaning the new derivative is not an obvious modification of existing compounds (prior art). This often involves showing an unexpected or superior property. For example, a novel derivative might exhibit significantly enhanced potency, improved selectivity for a specific biological target, or a better pharmacokinetic profile.
Patent prosecution for sulfonamide derivatives can face specific hurdles. An example is seen in the examination of Indian Patent 312805 for a sulfonamide derivative, where objections were raised under Section 3(d), which requires demonstrating enhanced efficacy over known substances. gipresearch.com The applicant successfully argued that the claimed compound was novel and not previously disclosed. gipresearch.com This case underscores the importance of robust data to support claims of improved therapeutic efficacy or properties when filing patents for new chemical entities based on a known scaffold. For future derivatives of this compound, patent applications will need to be supported by strong preclinical data that clearly distinguishes the new molecule's advantages from the existing art.
Unexplored Therapeutic Areas for this compound Scaffolds
While existing research on spirocyclic sulfonamides has focused on areas like cancer and inflammation, the core 1-oxa-8-azaspiro[4.5]decane scaffold has shown promise in other, less explored therapeutic domains that could be highly relevant for its sulfonamide derivatives.
Research has demonstrated that derivatives of this specific spiro-scaffold can act as potent M1 muscarinic agonists, presenting a potential therapeutic avenue for dementia and Alzheimer's disease. nih.gov Furthermore, other derivatives have been synthesized and evaluated as high-affinity, selective ligands for the sigma-1 (σ1) receptor, suggesting applications in developing novel radioligands for brain imaging with positron emission tomography (PET) or as therapeutics for neurological disorders. nih.govresearchgate.net
A patent for the closely related 1-oxa-8-azaspiro[4.5]decane-8-carboxamide highlights its potential as a fatty acid amide hydrolase (FAAH) inhibitor. wipo.int This mechanism is implicated in a wide array of conditions, including pain, anxiety, depression, sleep disorders, and cardiovascular diseases. wipo.int These established activities of the core scaffold suggest that novel sulfonamide derivatives could be rationally designed and screened for efficacy in these neurological and cardiovascular indications, representing a significant area for future research and development.
Synergistic Applications with Other Chemical Entities
The therapeutic potential of this compound derivatives may be significantly enhanced through synergistic applications with other chemical entities. The sulfonamide functional group has a long history of being used in combination therapies to increase efficacy and combat drug resistance. nih.gov
One well-documented example is the synergistic effect observed between sulfonamide drugs and antibiotics of the polymyxin (B74138) group against Proteus species in vitro. nih.gov Such combinations can be bactericidal at therapeutic levels where individual agents are not. nih.gov Similarly, sulfonamides are frequently combined with dihydrofolate reductase inhibitors like trimethoprim (B1683648) to create a sequential blockade in the bacterial folic acid synthesis pathway, a classic example of synergistic antimicrobial action. nih.gov
Another emerging strategy involves the complexation of sulfonamides with metal ions. Studies have shown that coordination with Ruthenium(III) can stimulate the antibacterial activity of sulfonamide drugs. mdpi.com These precedents suggest that novel this compound compounds could be investigated as part of combination regimens. Potential applications include co-administration with existing antibiotics to tackle resistant infections or with established anticancer agents to enhance their cytotoxic effects.
Development of Advanced Delivery Systems for Preclinical Applications
The translation of promising compounds like this compound from the laboratory to clinical use can be hampered by suboptimal pharmacokinetic properties, such as poor bioavailability or non-specific targeting. genesispub.org Advanced drug delivery systems offer a powerful tool to overcome these limitations in preclinical studies. genesispub.org
Nanoscale carriers such as liposomes, micelles, and polymeric nanoparticles can encapsulate therapeutic agents, offering several advantages:
Improved Solubility and Bioavailability: Encapsulation can protect the compound from degradation and improve its absorption.
Enhanced Targeting: The surface of nanoparticles can be functionalized with ligands that bind to specific receptors on diseased cells, concentrating the therapeutic effect and reducing systemic toxicity.
Controlled Release: The carrier can be designed to release the drug in response to specific stimuli (e.g., pH changes in a tumor microenvironment) or over a prolonged period. genesispub.org
While the development of spirocyclic compounds can be hindered by their synthetic complexity, advanced delivery systems can maximize their therapeutic potential once a lead candidate is identified. tandfonline.comnih.gov For preclinical evaluation of this compound derivatives, formulating the compound within a nanocarrier could significantly improve its efficacy and provide a stronger rationale for further development.
Q & A
Basic Research Questions
Q. What safety protocols are recommended for handling 1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide in laboratory settings?
- Methodological Answer : Use chemical-resistant gloves (nitrile or neoprene) inspected prior to use, and follow proper glove removal techniques to avoid skin contact. Wear flame-retardant, antistatic protective clothing and a full-face respirator if aerosol generation is possible. Ensure proper ventilation and avoid drainage contamination. Decontaminate spills immediately using absorbent materials .
Q. How can researchers optimize the synthesis of this compound using flow chemistry?
- Methodological Answer : Implement continuous-flow reactors with biocatalytic transaminase technology, as demonstrated for structurally similar spirocyclic amines. Key parameters include temperature control (20–40°C), substrate concentration (0.1–0.5 M), and residence time optimization (30–120 minutes). Monitor reaction progress via inline HPLC to adjust flow rates dynamically .
Q. What analytical techniques are recommended for purity assessment and structural characterization?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) for purity analysis. Confirm structural integrity via H/C NMR (e.g., spirocyclic proton signals at δ 3.5–4.5 ppm) and high-resolution mass spectrometry (HRMS). Cross-validate with LC-MS for trace impurity detection .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives targeting enzyme inhibition?
- Methodological Answer : Synthesize derivatives with modifications at the sulfonamide group or spirocyclic oxygen/azacycle. Use one-way ANOVA with post-hoc Tukey tests to compare inhibitory activity (IC) across derivatives. Employ molecular docking simulations (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target enzymes like F/F-ATPase .
Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo models for this compound?
- Methodological Answer : Conduct pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability via liver microsomes) to assess bioavailability differences. Validate target engagement using radiolabeled analogs in tissue distribution studies. Apply Bayesian meta-analysis to reconcile conflicting efficacy data from heterogeneous experimental models .
Q. How can researchers mitigate synthetic byproducts during large-scale production of this compound?
- Methodological Answer : Optimize reaction stoichiometry to minimize unreacted intermediates (e.g., spirocyclic ketone precursors). Implement membrane separation technologies (nanofiltration, 30–50 kDa MWCO) to remove high-molecular-weight impurities. Use process analytical technology (PAT) for real-time monitoring of byproduct formation .
Methodological Considerations
- Data Analysis : For biological assays, apply one-way ANOVA with GraphPad Prism for dose-response curves. Report p-values with Bonferroni correction for multiple comparisons .
- Synthetic Challenges : Address low yields in spirocyclization steps by screening Lewis acid catalysts (e.g., ZnCl, BF·EtO) and solvents (DCM, THF) .
- Safety Compliance : Align handling protocols with GHS hazard statements (e.g., H315, H319) and ISO standards for laboratory waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
